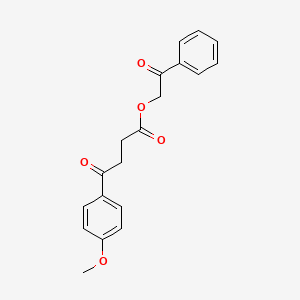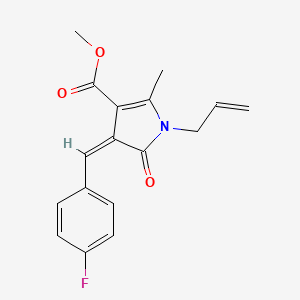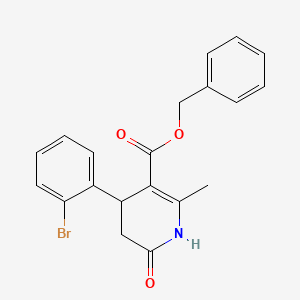
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity among researchers due to its potential as a research tool. This compound has been shown to interact with the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite, and mood regulation.
Mécanisme D'action
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate binds to the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of various physiological processes. When this compound binds to these receptors, it can activate or inhibit their activity, depending on the specific receptor and the concentration of the compound. This can lead to a variety of biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Pain relief: this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
2. Appetite regulation: this compound has been shown to stimulate appetite, making it a potential candidate for the treatment of anorexia and other eating disorders.
3. Mood regulation: this compound has been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate in lab experiments is its high potency, which allows researchers to use lower doses of the compound and minimize potential side effects. However, one limitation is that this compound is a synthetic compound, which may limit its applicability to natural systems.
Orientations Futures
There are many potential future directions for 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate research, including:
1. Development of new analogs: Researchers could develop new analogs of this compound with different chemical structures and properties to explore the full range of possibilities for this class of compounds.
2. Clinical trials: Researchers could conduct clinical trials to determine the safety and efficacy of this compound and its analogs in humans.
3. Mechanistic studies: Researchers could conduct mechanistic studies to better understand the specific biochemical and physiological effects of this compound on the endocannabinoid system and other systems in the body.
4. Drug discovery: Researchers could use this compound as a starting point for the discovery of new drugs that target the endocannabinoid system and other systems in the body.
Méthodes De Synthèse
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. This reaction yields 2-oxo-2-phenylethyl 4-(4-methoxyphenyl)but-2-enoate, which is then reacted with ethyl 4-chlorobutanoate in the presence of a base and a palladium catalyst to yield this compound.
Applications De Recherche Scientifique
2-oxo-2-phenylethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. By studying the effects of this compound on these receptors, researchers can gain insights into the role of the endocannabinoid system in pain sensation, appetite, and mood regulation.
Propriétés
IUPAC Name |
phenacyl 4-(4-methoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-23-16-9-7-15(8-10-16)17(20)11-12-19(22)24-13-18(21)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPNQIBNIUQKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5012335.png)
![2-{[5-(1-azepanyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5012337.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5012341.png)
![3-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012348.png)

![8-chloro-2-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5012356.png)
![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5012357.png)
![methyl N-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-D-alaninate](/img/structure/B5012368.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5012371.png)
![4-[(4-bromo-2-thienyl)methyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5012378.png)

![N~2~-(4-isopropylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012392.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5012406.png)
![1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclopentylpiperazine](/img/structure/B5012409.png)